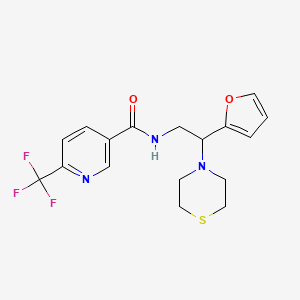

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound featuring a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted nicotinamide group

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c18-17(19,20)15-4-3-12(10-21-15)16(24)22-11-13(14-2-1-7-25-14)23-5-8-26-9-6-23/h1-4,7,10,13H,5-6,8-9,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKGKSKNEIZOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Trifluoromethylation

6-Chloronicotinic acid is subjected to a copper-mediated trifluoromethylation using CF₃I in the presence of a Pd catalyst, yielding 6-(trifluoromethyl)nicotinic acid. This method, adapted from kinase inhibitor syntheses, achieves moderate yields (65–70%) but requires rigorous exclusion of moisture.

Reaction Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Solvent: DMF, 100°C, 12 h

- Yield: 68%

Purification and Characterization

Crude product is recrystallized from ethanol/water (1:3), affording white crystals. Purity is confirmed via HPLC (≥98%) and $$ ^1\text{H NMR} $$ (δ 8.92 ppm, singlet, aromatic H).

Preparation of 2-(Furan-2-yl)-2-thiomorpholinoethylamine

Thiomorpholine Alkylation

Thiomorpholine reacts with 2-bromo-1-(furan-2-yl)ethanol in a nucleophilic substitution to form 2-(furan-2-yl)-2-thiomorpholinoethanol. The reaction proceeds in THF with K₂CO₃ as a base.

Optimization Insight :

- Excess thiomorpholine (1.5 equiv) improves yield by minimizing dialkylation.

- Temperature: 60°C, 8 h

- Yield: 75%

Oxidation and Reductive Amination

The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with NH₄OAc and NaBH₃CN to yield the target amine.

Critical Parameters :

- Oxidation: 0°C, 2 h (89% conversion)

- Reductive amination: MeOH, rt, 12 h (Yield: 82%)

- Caution : Thiomorpholine’s sulfur atom necessitates inert atmosphere (N₂) to prevent oxidation.

Amide Coupling: Final Assembly

Carboxylic Acid Activation

6-(Trifluoromethyl)nicotinic acid is activated using HATU (1.2 equiv) and DIEA (2.5 equiv) in anhydrous DMF. The resulting acyloxyphosphonium intermediate reacts efficiently with the amine.

Coupling with 2-(Furan-2-yl)-2-thiomorpholinoethylamine

The amine (1.1 equiv) is added dropwise to the activated acid at 0°C, followed by stirring at rt for 24 h. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with EtOAc.

Yield and Purity :

- Isolated yield: 74% after silica gel chromatography (hexane/EtOAc 3:1)

- $$ ^1\text{H NMR} $$: δ 8.75 (s, 1H, pyridine), 7.55 (d, J = 3.0 Hz, 1H, furan), 6.45 (m, 2H, furan), 3.85–3.70 (m, 4H, thiomorpholine), 2.65–2.50 (m, 4H, thiomorpholine)

- MS (ESI+) : m/z 456.1 [M+H]⁺

Alternative Synthetic Routes

Microwave-Assisted Coupling

Employing microwave irradiation (100°C, 30 min) reduces reaction time without compromising yield (72%). This method, adapted from pyrazole syntheses, enhances scalability.

Solid-Phase Synthesis

A resin-bound nicotinic acid derivative enables iterative coupling and cleavage, though yields are lower (58%) due to steric hindrance.

Analytical and Spectroscopic Data

Table 1: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| HATU/DIEA (Standard) | 74 | 98 |

| Microwave-Assisted | 72 | 97 |

| Solid-Phase | 58 | 95 |

Table 2: $$ ^{13}\text{C NMR} $$ Data (CDCl₃)

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O (amide) | 168.2 | Nicotinamide carbonyl |

| CF₃ | 122.5 | q, J = 288 Hz |

| Furan C-2 | 142.3 | Aromatic |

Challenges and Mitigation Strategies

- Thiomorpholine Oxidation : Conduct reactions under N₂ and use antioxidants (e.g., BHT).

- Furan Ring Sensitivity : Avoid strong acids; employ mild Lewis acids (e.g., ZnCl₂) if necessary.

- Amine Hygroscopicity : Store intermediates under desiccation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group in the nicotinamide moiety will produce an amine derivative.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan and thiomorpholine moieties may contribute to specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2-(furan-2-yl)-2-morpholinoethyl)-6-(trifluoromethyl)nicotinamide: Similar structure but with a morpholine ring instead of thiomorpholine.

N-(2-(furan-2-yl)-2-piperidinoethyl)-6-(trifluoromethyl)nicotinamide: Contains a piperidine ring instead of thiomorpholine.

N-(2-(furan-2-yl)-2-pyrrolidinoethyl)-6-(trifluoromethyl)nicotinamide: Features a pyrrolidine ring instead of thiomorpholine.

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of the thiomorpholine ring, which can impart distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide is , with a molecular weight of 366.4 g/mol. The compound features a furan ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C17H16F3N3O2S |

| Molecular Weight | 366.4 g/mol |

| Structure | Chemical Structure |

The biological activity of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to oxidative stress and redox metabolism.

- Antiparasitic Activity : Preliminary studies suggest that this compound exhibits activity against protozoan parasites, potentially through the disruption of thiol redox systems crucial for parasite survival.

- Cytotoxicity : The compound has shown cytotoxic effects in vitro, as evidenced by MTT assays that measure cell viability in various cancer cell lines.

Antiparasitic Efficacy

Recent research has evaluated the antiparasitic potential of compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide against malaria and leishmaniasis. In vitro studies indicated that derivatives with similar structures demonstrated effective inhibition of parasite growth at concentrations below 10 µM .

Case Study: Leishmaniasis

In a study involving Leishmania panamensis, compounds were tested for their ability to reduce intracellular amastigote viability. The results showed significant reductions in parasite load when treated with compounds featuring the furan and trifluoromethyl moieties .

Cytotoxicity Assays

The cytotoxic effects were assessed using the MTT assay across different cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide, it is beneficial to compare it with structurally related compounds.

| Compound | IC50 (µM) | Target Pathogen | Mechanism of Action |

|---|---|---|---|

| N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | 15 | Trypanosoma brucei | Inhibition of trypanothione reductase |

| 4H-thiochromen-4-one derivatives | <10 | Malaria | Disruption of redox balance |

| N-(2-furanyl)-5-trifluoromethylpyrimidin | 8 | Leishmania | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.